molecular formula C22H24N2O8S2 B13146579 methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate

methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate

Cat. No.: B13146579
M. Wt: 508.6 g/mol
InChI Key: ZOQGGYSZGNBAOO-ZENAZSQFSA-N
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Description

Methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate is a complex organic compound. It features a disulfide bond and multiple functional groups, including ester and amide groups. Compounds with such structures are often of interest in various fields of chemistry and biochemistry due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate likely involves multiple steps, including the formation of the disulfide bond and the esterification of the carboxylic acid group. Typical synthetic routes may include:

    Formation of the Disulfide Bond: This can be achieved by the oxidation of thiol groups using reagents such as iodine or hydrogen peroxide.

    Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst like sulfuric acid.

    Amide Formation: The amide groups can be formed by reacting the corresponding carboxylic acid with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The disulfide bond can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: DTT, TCEP.

    Substitution: Nucleophiles like amines or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with disulfide bonds can act as catalysts in certain organic reactions.

    Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Disulfide-containing compounds can inhibit enzymes by forming disulfide bonds with cysteine residues.

    Protein Folding: Used in studies of protein folding and stability.

Medicine

    Drug Development: Potential use in the development of drugs targeting specific enzymes or proteins.

    Diagnostics: Used in diagnostic assays to detect the presence of thiol-containing biomolecules.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as adhesives or coatings.

Mechanism of Action

The mechanism of action of methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate would depend on its specific application. Generally, compounds with disulfide bonds can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can alter the protein’s structure and function. This can affect various molecular targets and pathways, including enzyme activity and protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Cystine: A naturally occurring amino acid with a disulfide bond.

    Glutathione Disulfide: An oxidized form of glutathione with a disulfide bond.

    Disulfiram: A drug used to treat chronic alcoholism that contains a disulfide bond.

Uniqueness

Methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate is unique due to its specific combination of functional groups and stereochemistry, which can confer unique biological activities and chemical reactivity compared to other disulfide-containing compounds.

Properties

Molecular Formula

C22H24N2O8S2

Molecular Weight

508.6 g/mol

IUPAC Name

methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate

InChI

InChI=1S/C22H24N2O8S2/c1-29-19(25)17(23-21(27)31-15-9-5-3-6-10-15)13-33-34-14-18(20(26)30-2)24-22(28)32-16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3,(H,23,27)(H,24,28)/t17-,18?/m0/s1

InChI Key

ZOQGGYSZGNBAOO-ZENAZSQFSA-N

Isomeric SMILES

COC(=O)[C@H](CSSCC(C(=O)OC)NC(=O)OC1=CC=CC=C1)NC(=O)OC2=CC=CC=C2

Canonical SMILES

COC(=O)C(CSSCC(C(=O)OC)NC(=O)OC1=CC=CC=C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

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